5-Butyl-1,2,3-thiadiazole-4-carboxylicacid
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Overview
Description
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of butylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent such as bromine or iodine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiadiazoline
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2,5-Dimethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-butylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-4-5-6(7(10)11)8-9-12-5/h2-4H2,1H3,(H,10,11) |
InChI Key |
FUNSTSBNJFCHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=NS1)C(=O)O |
Origin of Product |
United States |
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